

An In-depth Technical Guide to the m-PEG24-Maleimide Reaction with Thiols

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Compound of Interest

Compound Name: *m*-PEG24-Mal

Cat. No.: B8006526

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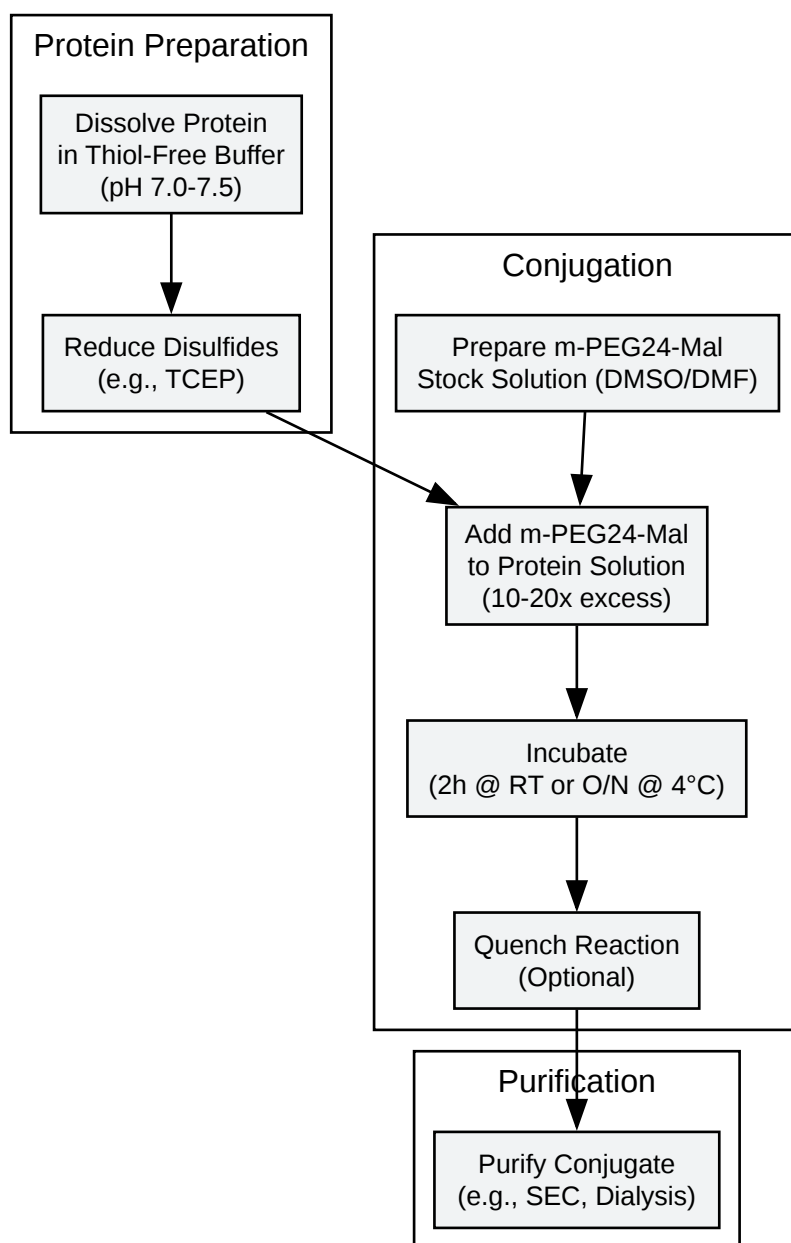
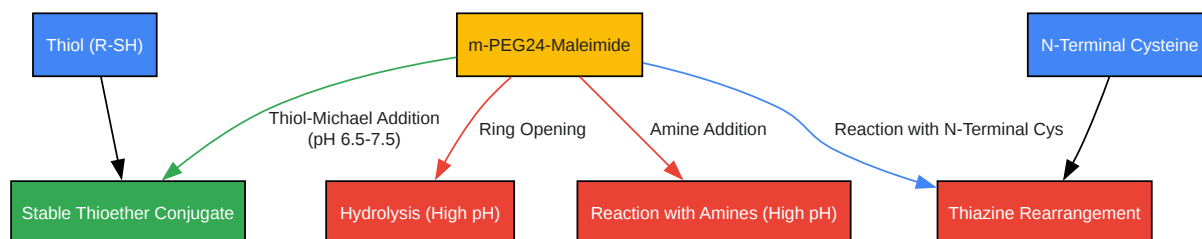
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical mechanism, kinetics, and practical application of the reaction between methoxy-poly(ethylene glycol) with a 24-unit PEG chain and a maleimide functional group (**m-PEG24-Mal**) with thiol-containing molecules. This reaction is a cornerstone of bioconjugation, enabling the precise, covalent linkage of PEG moieties to proteins, peptides, and other biomolecules, thereby enhancing their therapeutic properties.

Core Reaction Mechanism: Thiol-Michael Addition

The fundamental reaction between a maleimide and a thiol is a Michael addition, a nucleophilic addition of a carbanion or another nucleophile to an α,β -unsaturated carbonyl compound. In this specific case, the deprotonated thiol (thiolate anion) acts as the nucleophile, attacking one of the carbon atoms of the maleimide's carbon-carbon double bond. This reaction is highly efficient and proceeds readily under mild, physiological conditions without the need for catalysts, forming a stable thioether bond.^{[1][2]}

The reaction is highly chemoselective for thiols within a specific pH range.^[1] At a pH of 7.0, the reaction rate of maleimide with thiols is approximately 1,000 times faster than its reaction with amines.^[1] This selectivity is crucial for the site-specific modification of biomolecules, particularly at cysteine residues.



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References

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- 2. Control of Thiol-Maleimide Reaction Kinetics in PEG Hydrogel Networks - PMC [pmc.ncbi.nlm.nih.gov]
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